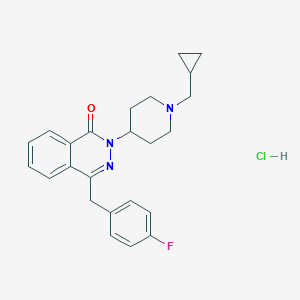

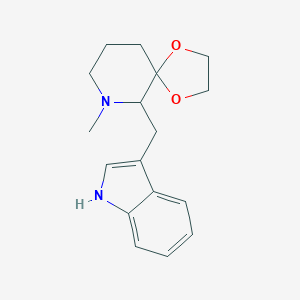

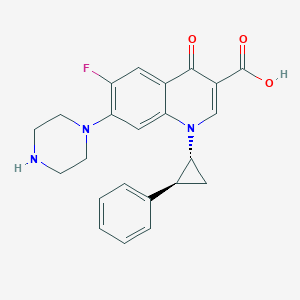

![molecular formula C8H8FNO B011003 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 105655-00-3](/img/structure/B11003.png)

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been explored through various synthetic routes. One approach involved the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione in acetic acid, using amino resin as a scavenger reagent. This method achieved purities ranging from 86% to 95%, and the structures were characterized by 1H NMR, IR, and MS (Xiaoguang & Du-lin, 2005). Another synthesis route led to the development of compounds with significant herbicidal activity, starting from 5-fluoro-2-nitrophenol (Huang et al., 2005).

Molecular Structure Analysis

The molecular structure of 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been extensively studied. For instance, the structure of (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine was fully characterized by IR, 1H-NMR, 13C-NMR spectroscopies, MS spectrometry, and elemental analysis, with the Z configuration around the double bond established by 2D NOESY experiments (Pancrazzi et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been explored through various studies. Some derivatives have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with the fluorine atom playing a critical role in enhancing these properties (Fang et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine derivatives are crucial for their potential applications. However, detailed studies specifically addressing the physical properties of this compound were not identified in the available literature.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and functional group transformations, are essential for understanding the potential uses of 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine. One study demonstrated a novel green and efficient catalyst-free method for synthesizing substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine with excellent diastereoselectivity, highlighting the compound's versatile chemical properties (Kushwaha et al., 2020).

Wissenschaftliche Forschungsanwendungen

Progesterone Receptor Antagonists : 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones, a class including 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine, are potent, selective, and orally active nonsteroidal progesterone receptor antagonists. Their potency is comparable to mifepristone in uterine decidualization components (Zhang et al., 2002).

Antimicrobial Properties : Benzo[b][1,4]oxazin-3(4H)-ones demonstrate potency against Gram-positive and Gram-negative bacteria, though they have weak effectiveness against fungi. Fluorine atoms play a key role in enhancing these antimicrobial properties (Fang et al., 2011).

Synthesis for Biological and Medicinal Applications : A new synthesis method for 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol and alkenes with electron-withdrawing groups has been developed. This method is useful for producing compounds for biology and medication applications (詹淑婷, 2012).

Selective Fluorodesulfurization : Selective fluorodesulfurization of 3-aryl-2-phenylthio 2H-benzo[b][1,4]oxazine derivatives and pyrido[3,2-b][1,4]oxazine derivatives has been achieved, providing excellent yields of monofluorine (Yin et al., 2010).

Anti-inflammatory Activity : Novel 3-alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives exhibit higher anti-inflammatory activity and potential improved safety/side effect profiles compared to current nonsteroidal anti-inflammatory drugs (Li et al., 2016).

Potential in Psychiatric Disorder Treatment : Novel 3,4-dihydro-2H-benzo[1,4]oxazine derivatives show subnanomolar affinities for 5-HT6 receptors and good brain penetration in rats, indicating potential for use in treating various psychiatric disorders (Zhao et al., 2007).

Herbicidal Activity : The compounds have been explored for their effectiveness against velvetleaf and crabgrass, comparable to flumioxazin, suggesting potential for broad-spectrum use in agriculture (Huang et al., 2005).

Synthesis of Cytotoxic Analogues : Highly cytotoxic analogues of 3,4-dihydro-2H-benzo[b][1,4]oxazinones have been synthesized using a simple flow chemistry approach, potentially useful for developing ovarian carcinoma specific cytotoxic agents (Lin et al., 2016).

Anti-HIV-1 and CDK2 Inhibitors : Fluorine substituted 1,2,4-triazinones show potential as anti-HIV-1 and CDK2 inhibitors, with certain compounds exhibiting dual anti-HIV and anticancer activities (Makki et al., 2014).

Herbicidal Compound Against Amaranthus spinosus : N-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide shows potential as a safe and effective herbicidal compound against Amaranthus spinosus, with a high degree of efficacy (Huang Ming-zhi & Min Zhong-cheng, 2006).

Eigenschaften

IUPAC Name |

6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKORLPTBCMNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585702 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine | |

CAS RN |

105655-00-3 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

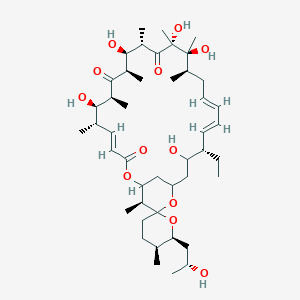

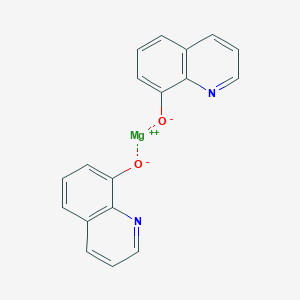

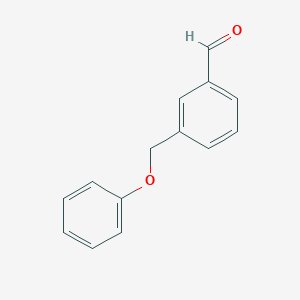

![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)